molecular formula C9H4Cl3N B3021644 4,6,7-Trichloroquinoline CAS No. 855763-18-7

4,6,7-Trichloroquinoline

Cat. No.: B3021644
CAS No.: 855763-18-7
M. Wt: 232.5 g/mol
InChI Key: KGNQNRPJCCCDPE-UHFFFAOYSA-N
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Description

4,6,7-Trichloroquinoline is an organic compound with the molecular formula C9H4Cl3N. It is a halogenated heterocyclic compound, specifically a derivative of quinoline, characterized by the presence of three chlorine atoms at the 4th, 6th, and 7th positions of the quinoline ring. This compound is a solid at room temperature and is used in various scientific research applications due to its unique chemical properties .

Biochemical Analysis

Biochemical Properties

4,6,7-Trichloroquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the inhibition of enzyme activity, leading to altered metabolic pathways and potential therapeutic applications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis. Additionally, it can alter the expression of genes involved in oxidative stress response and metabolic regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, thereby preventing the metabolism of certain substrates. This inhibition can result in increased levels of unmetabolized compounds, which may have therapeutic or toxic effects. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its breakdown, resulting in reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can cause sustained changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity. Threshold effects have been identified, where doses above a certain level result in adverse effects such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of this compound and its metabolites in tissues, leading to cellular damage .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. It undergoes phase I metabolism, resulting in the formation of hydroxylated metabolites. These metabolites can further undergo phase II conjugation reactions, leading to the formation of glucuronides and sulfates. The interactions of this compound with these enzymes can affect metabolic flux and alter the levels of various metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. It has been shown to interact with organic anion transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), which play a role in its cellular uptake and efflux. These interactions influence the localization and accumulation of this compound within different tissues, affecting its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize primarily in the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular metabolism and energy production. The targeting of this compound to specific compartments is mediated by post-translational modifications and targeting signals that direct it to these organelles .

Preparation Methods

The synthesis of 4,6,7-Trichloroquinoline can be achieved through several methods. One common approach involves the chlorination of quinoline derivatives under controlled conditions. For instance, the reaction of quinoline with chlorine gas in the presence of a catalyst can yield this compound. Another method involves the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms into the quinoline ring .

Industrial production of this compound typically involves large-scale chlorination processes, where reaction conditions such as temperature, pressure, and the concentration of reagents are carefully controlled to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .

Chemical Reactions Analysis

4,6,7-Trichloroquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium on carbon). The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .

Comparison with Similar Compounds

4,6,7-Trichloroquinoline can be compared with other trichloroquinoline derivatives such as 4,5,7-Trichloroquinoline and 2-Methyl-4,6,7-Trichloroquinoline . While these compounds share similar structural features, their chemical reactivity and biological activities can differ significantly. For example:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4,6,7-trichloroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl3N/c10-6-1-2-13-9-4-8(12)7(11)3-5(6)9/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNQNRPJCCCDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(C(=CC2=C1Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589017
Record name 4,6,7-Trichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855763-18-7
Record name 4,6,7-Trichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 855763-18-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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